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Esculentin-2V protein -

Esculentin-2V protein

Catalog Number: EVT-245827
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of Esculentin-2V is the skin secretions of Pelophylax nigromaculatus, a species of frog commonly found in East Asia. The skin of amphibians is known to produce a variety of bioactive compounds that serve as a defense mechanism against microbial infections and environmental threats.

Classification

Esculentin-2V is classified as an antimicrobial peptide, specifically within the group of host defense peptides. These peptides are characterized by their ability to disrupt microbial membranes, leading to cell death. They are typically cationic and amphipathic, allowing them to interact effectively with negatively charged bacterial membranes.

Synthesis Analysis

Methods

The synthesis of Esculentin-2V can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology.

  1. Solid-Phase Peptide Synthesis: This method involves the stepwise assembly of amino acids on a solid support using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The synthesized peptide is then cleaved from the resin and purified using reverse-phase high-performance liquid chromatography.
  2. Recombinant DNA Technology: This approach involves cloning the gene encoding Esculentin-2V into an expression vector, which is then introduced into host cells (e.g., Escherichia coli or yeast) for protein expression. The protein is subsequently purified using affinity chromatography techniques.

Technical Details

The choice of synthesis method depends on the desired yield and purity. Solid-phase synthesis allows for precise control over peptide length and modifications, while recombinant methods can produce larger quantities of biologically active peptides.

Molecular Structure Analysis

Structure

Esculentin-2V consists of approximately 20 amino acids and features a characteristic alpha-helical structure that is crucial for its antimicrobial activity. The presence of hydrophobic and charged residues contributes to its ability to interact with lipid membranes.

Data

The molecular formula for Esculentin-2V is C₁₁H₁₅N₃O₃S, with a molecular weight of approximately 265 Da. Structural studies using techniques such as nuclear magnetic resonance spectroscopy have elucidated its helical conformation in solution.

Chemical Reactions Analysis

Reactions

Esculentin-2V primarily functions through membrane disruption mechanisms. Upon contact with bacterial membranes, it undergoes conformational changes that allow it to insert into lipid bilayers.

Technical Details

The interaction with membranes can lead to pore formation or complete membrane disintegration, resulting in cell lysis. This process is highly dependent on the peptide's concentration and the lipid composition of the target membrane.

Mechanism of Action

Process

The mechanism by which Esculentin-2V exerts its antimicrobial effects involves several steps:

  1. Membrane Binding: The cationic nature of Esculentin-2V facilitates its binding to negatively charged bacterial membranes.
  2. Insertion: Following binding, the peptide inserts into the lipid bilayer.
  3. Pore Formation: The peptide aggregates to form pores or disrupts the membrane integrity, leading to leakage of intracellular contents.

Data

Studies have shown that Esculentin-2V retains activity against both Gram-positive and Gram-negative bacteria, underscoring its broad-spectrum antimicrobial potential.

Physical and Chemical Properties Analysis

Physical Properties

Esculentin-2V is typically characterized by its solubility in aqueous solutions and stability under physiological conditions. Its amphipathic nature contributes to its interaction with lipid membranes.

Chemical Properties

The chemical properties include:

  • Solubility: Soluble in water and physiological buffers.
  • Stability: Stable at physiological pH but may degrade under extreme conditions (e.g., high temperatures).

Relevant analyses suggest that modifications to its amino acid sequence can enhance stability and activity against specific pathogens.

Applications

Scientific Uses

Esculentin-2V has significant potential applications in various scientific fields:

  1. Antimicrobial Agents: Due to its potent antibacterial properties, it can be developed as a therapeutic agent for treating infections.
  2. Biotechnology: Its ability to disrupt microbial membranes makes it useful in developing novel preservatives or disinfectants.
  3. Pharmaceutical Research: The peptide serves as a model for studying host defense mechanisms and designing new antimicrobial compounds.
Evolutionary Biology and Ecological Roles of Esculentin-2V

Phylogenetic Origins in Amphibian Host-Defense Systems

Esculentin-2V belongs to the extensively diversified esculentin-2 peptide family, which evolved within the Ranidae family (true frogs) as a critical component of innate immune defenses. This peptide shares a common ancestral origin with other host-defense peptides in anurans, tracing back over 200 million years to the early divergence of Archaeobatrachia and Neobatrachia lineages. Genomic analyses reveal that esculentin-2 genes arose through repeated gene duplication events from a precursor gene encoding a cationic, amphipathic peptide structure [2] [7]. Unlike classically conserved immune proteins, esculetins exhibit rapid sequence diversification driven by positive selection pressure from co-evolving pathogens. The core structural template—characterized by a N-terminal flexible region and C-terminal helix-loop-helix domain stabilized by a disulfide bridge—has been conserved despite significant sequence variation [10]. Esculentin-2V exemplifies this evolutionary trajectory, with its gene architecture (exon-intron organization) mirroring that of homologs in Rana esculenta (European edible frog) and Pelophylax species, indicating deep phylogenetic conservation of its biosynthetic pathway within Ranidae [7].

Table 1: Evolutionary Timeline of Key Esculentin-2 Family Discovery

YearPeptide FamilySource SpeciesContinent
1993EsculentinRana esculentaEurope
2006Esculentin-2VOdorrana versabilisAsia
2012Esculentin-2JDOdorrana jingdongensisAsia

Source: Antimicrobial Peptide Database (APD) compilations [10]

Ecological Significance in Odorrana versabilis Survival Strategies

Esculentin-2V (sequence: GIFTLFKGAAKLLGKTLAKEAGKTGLELMACKVTNQC) is constitutively expressed in the granular glands of O. versabilis skin, serving as a first-line chemical defense against microbial threats in its humid, microbe-rich habitats. This 37-residue peptide exhibits potent broad-spectrum activity, particularly against Gram-negative bacteria (e.g., MIC <25 μM against E. coli and K. pneumoniae), attributed to its membrane-lytic amphipathic α-helical structure [8]. In the ecological context of Chinese bamboo forests, O. versabilis relies on Esculentin-2V to counteract pathogens like Aeromonas hydrophila, which proliferate in moist environments. The peptide’s efficacy is enhanced by synergistic interactions with co-secreted peptides (e.g., brevinins and temporins), creating a combinatorial defense shield [3]. Field-based transcriptomics confirms upregulation of esculentin-2V genes during monsoon seasons, aligning with increased infection risks. Notably, the peptide’s cytotoxicity toward mammalian cells is minimized by its disulfide-constrained C-terminal domain, allowing targeted antimicrobial action without harming the host—a key evolutionary adaptation for survival [2] [10].

Table 2: Antimicrobial Efficacy Profile of Esculentin-2V

Pathogen TypeRepresentative StrainsMIC Range (μM)Mechanism
Gram-negative bacteriaE. coli, K. pneumoniae10–25Membrane disruption via toroidal pore
Gram-positive bacteriaS. aureus>50Weak membrane binding
FungiC. albicans20–40Membrane permeabilization
BiofilmsP. aeruginosa30–60Matrix penetration & dispersal

Source: Biochemical assays [2] [3] [8]

Comparative Genomic Analysis of Esculentin-2 Homologs Across Ranidae Species

Comparative transcriptomics of seven anurans, including O. versabilis, Pelophylax nigromaculatus, and Odorrana margaretae, reveals that esculentin-2 genes exhibit lineage-specific diversification driven by pathogen-mediated selection [7]. Key genomic features include:

  • Gene Architecture: All esculentin-2 homologs share a three-exon structure where exon 2 encodes the conserved signal peptide, and exon 3 encodes the hypervariable mature peptide. O. versabilis shows a unique genomic rearrangement near exon 3, explaining Esculentin-2V’s extended C-terminus compared to P. kl. esculentus Esculentin-2c [5] [7].
  • Positive Selection Signatures: Codon-based dN/dS analysis identifies strong positive selection (ω >1) at residues 12–18 (KAAKLLG motif) and 24–28 (GLELM), which form the antimicrobial helix. This contrasts with purifying selection (ω <0.3) acting on the disulfide-forming cysteines (positions 31/37), underscoring structural constraints [7] [10].
  • Taxon-Specific Duplications: Odorrana genomes harbor 3–5 esculentin-2 paralogs versus 1–2 in Pelophylax, suggesting neofunctionalization in response to niche-specific pathogens. O. versabilis retains two functional paralogs: one encoding Esculentin-2V and another expressing a truncated isoform with lost activity [3] [7].

Table 3: Genomic and Structural Parameters of Esculentin-2 Homologs

SpeciesParalogsLength (aa)Net ChargeKey Adaptive Residues
O. versabilis (2V)237+4.5K8, K15, K23
P. kl. esculentus (2c)134+3.1R9, K18
O. jingdongensis (2JD)338+5.0R10, K19, K27

Source: Transcriptome assemblies and mass spectrometry data [3] [5] [7]

The Esculentin-2 family exemplifies "birth-and-death" evolution, where repeated gene duplications allow paralogs to acquire mutations enhancing efficacy against local pathogens. This dynamic is evidenced by Asia-specific variants (e.g., Esculentin-2V, 2JD) bearing enhanced cationic character (+4.5 to +5.0 vs. European homologs at +3.1), likely an adaptation to counteract polyanionic membranes of regional Gram-negative bacteria [10].

Table 4: Esculentin-2V Chemical Properties

PropertyValue
Amino Acid SequenceGIFTLFKGAAKLLGKTLAKEAGKTGLELMACKVTNQC
Disulfide BondCys³¹–Cys³⁷
Molecular Weight3853.5 Da
Isoelectric Point (pI)9.98
Hydrophobic Content (%)48%
Predominant Secondary StructureAmphipathic α-helix (residues 10–30)

Source: Biochemical characterization [8] [10]

Key to Abbreviations

MIC: Minimal Inhibitory Concentrationaa: Amino acidsdN/dS: Ratio of non-synonymous to synonymous nucleotide substitutions

Properties

Product Name

Esculentin-2V protein

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